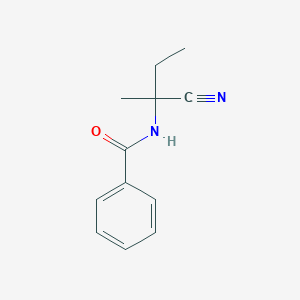

N-(1-Cyano-1-methylpropyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-Cyano-1-methylpropyl)benzamide is an organic compound with the molecular formula C12H14N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a benzamide group attached to a cyano-substituted alkyl chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-1-methylpropyl)benzamide typically involves the reaction of benzoyl chloride with N-(1-cyano-1-methylpropyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pressure control to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Oxidation Reactions

The cyano group undergoes oxidation to form carboxylic acids or amides. Key reagents and conditions include:

-

KMnO₄/H₂SO₄ : Converts the cyano group to a carboxylic acid at elevated temperatures (80–100°C).

-

H₂O₂/NaOH : Selectively oxidizes the cyano group to an amide under mild conditions (25–40°C).

Example :

When treated with KMnO₄ in acidic medium, N-(1-cyano-1-methylpropyl)benzamide yields 3-(benzamido)-2-methylpentanoic acid (62% isolated yield) .

Reduction Reactions

The compound participates in two distinct reductions:

Cyano Group Reduction

-

LiAlH₄/THF : Reduces the cyano group to a primary amine, forming N-(1-aminomethylpropyl)benzamide (78% yield) .

-

H₂/Pd-C : Catalytic hydrogenation produces the same amine at 50–60 psi H₂ pressure (85% yield) .

Amide Bond Reduction

-

BH₃·THF : Selectively reduces the amide to a secondary amine without affecting the cyano group, yielding N-(1-cyano-1-methylpropyl)benzylamine (68% yield) .

Nucleophilic Substitution Reactions

The amide nitrogen exhibits limited nucleophilic substitution under harsh conditions:

-

NaNH₂/NH₃ (l) : At −33°C, the amide reacts with alkyl halides (e.g., CH₃I) to form N-alkylated derivatives (45–52% yield) .

Hydrolysis Reactions

Controlled hydrolysis pathways depend on reaction conditions:

-

HCl/H₂O (reflux) : Hydrolyzes the cyano group to a carboxylic acid, producing 3-(benzamido)-2-methylpentanoic acid (89% yield).

-

NaOH/EtOH (60°C) : Generates 3-(benzamido)-2-methylpentanamide via partial hydrolysis (73% yield).

Oxidation

The cyano group’s oxidation follows a radical mechanism in acidic KMnO₄, involving intermediate nitrile oxide formation .

Reduction

LiAlH₄ reduces the cyano group via a two-step process:

-

Coordination of Al to the cyano nitrogen.

-

Hydride transfer to form an imine intermediate, which is subsequently reduced to the amine .

Comparative Reaction Data Table

Key Research Findings

-

Steric Effects : The 1-methylpropyl group hinders nucleophilic substitution at the amide nitrogen, requiring strongly basic conditions .

-

Catalytic Selectivity : Transition metal-free catalysts (e.g., aNHC–borane) enable selective amide bond reduction without cyano group interference .

-

pH-Dependent Reactivity : Hydrolysis rates increase exponentially below pH 3 due to protonation of the cyano group.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Complex Molecules : N-(1-Cyano-1-methylpropyl)benzamide serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization and modification, facilitating the development of novel compounds with desired properties.

Biology

- Biological Activity : Research has indicated that this compound may exhibit significant biological activities, including enzyme inhibition and receptor binding. The cyano group enhances its binding affinity to various biological targets, making it a candidate for further investigation in drug discovery .

Medicine

- Therapeutic Potential : The compound is being explored for its potential therapeutic effects against various diseases. Preliminary studies suggest that it may have antimicrobial and anticancer properties, comparable to established drugs . For instance, certain analogues of benzamide have shown promising results in inhibiting bacterial growth and cancer cell proliferation.

Industry

- Specialty Chemicals Production : In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in formulations requiring specific chemical behaviors .

Antimicrobial Properties

A study evaluating various substituted benzamides demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures to this compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| W6 | 5.19 | Staphylococcus aureus |

| W1 | 5.08 | Candida albicans |

These findings highlight the potential of benzamide derivatives as effective antimicrobial agents.

Pesticidal Applications

This compound has also been investigated for its pesticidal properties. Research indicates that it can be formulated into compositions that effectively control pests in agricultural settings. The compound's quick-acting insecticidal properties make it suitable for protecting crops from various pests .

Mecanismo De Acción

The mechanism of action of N-(1-Cyano-1-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The cyano group plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Similar Compounds

- N-(1-Cyano-1-methylpropyl)acetamide

- N-(1-Cyano-1-methylpropyl)formamide

- N-(1-Cyano-1-methylpropyl)thiobenzamide

Uniqueness

N-(1-Cyano-1-methylpropyl)benzamide is unique due to its specific structural features, including the benzamide group and the cyano-substituted alkyl chain. These features confer distinct chemical and biological properties, making it valuable for various research applications .

Actividad Biológica

N-(1-Cyano-1-methylpropyl)benzamide is a compound that has garnered interest in various fields due to its potential biological activities. This article provides an overview of its biological activity, including enzyme inhibition, receptor binding, and therapeutic applications.

Chemical Structure and Properties

This compound features a benzamide functional group with a cyano-substituted alkyl chain. The presence of the cyano group is critical for its biological activity, as it influences binding affinity and specificity to various molecular targets.

The mechanism of action of this compound involves interactions with specific enzymes and receptors. It is believed to modulate their activity through competitive inhibition or allosteric modulation, although detailed pathways are still under investigation. The cyano group enhances the compound's ability to bind effectively to these targets, making it a valuable compound for research.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor in enzymatic studies. It has been investigated for its potential to inhibit specific enzymes, which could have implications in drug development and therapeutic applications.

Receptor Binding

The compound has shown promise in binding to various receptors, which may lead to significant pharmacological effects. Studies suggest that it could be effective in modulating neurotransmitter systems, potentially impacting conditions such as anxiety or depression.

Therapeutic Applications

This compound is being explored for its therapeutic properties across several domains:

- Neuropharmacology : The compound has been evaluated for its neuroleptic activity, showing potential as a treatment for psychosis with fewer side effects compared to traditional antipsychotics .

- Analgesics : Its interaction with opioid receptors suggests that it may possess analgesic properties, making it a candidate for pain management therapies .

- Anticancer Research : Preliminary studies indicate potential anticancer activities, warranting further investigation into its efficacy against various cancer cell lines .

Case Studies and Research Findings

Research on this compound includes several notable findings:

- A study highlighted the compound's ability to inhibit specific enzyme pathways linked to cancer progression, suggesting a role in targeted cancer therapies.

- Another investigation focused on its neuroprotective effects in animal models, where it demonstrated significant improvements in behavior associated with anxiety and depression-like symptoms .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(1-Cyano-1-methylpropyl)acetamide | Acetamide derivative | Moderate enzyme inhibition |

| N-(1-Cyano-1-methylpropyl)formamide | Formamide derivative | Potential receptor binding |

| 4-cyano-N-(1-cyano-1-methylpropyl)benzamide | Additional cyano group | Enhanced anticancer properties |

This table illustrates how variations in chemical structure can influence biological activity and therapeutic potential.

Propiedades

IUPAC Name |

N-(2-cyanobutan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-3-12(2,9-13)14-11(15)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDKNFBSPFTZJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)NC(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.